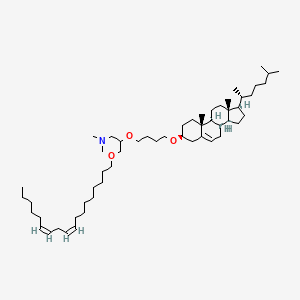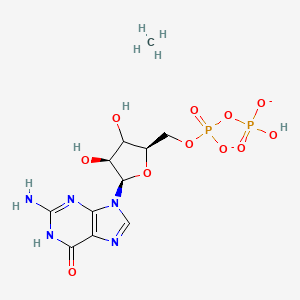
Cdk8-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK8-IN-3 is a compound that acts as an inhibitor of cyclin-dependent kinase 8 (CDK8). CDK8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and other cellular processes. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting the transcriptional regulation pathways involved in tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK8-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to larger volumes while ensuring consistency and purity. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
CDK8-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific transformation desired, such as temperature, pressure, and solvent choice .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
CDK8-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK8 in various chemical processes.
Biology: Employed in research to understand the biological functions of CDK8 and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by inhibiting CDK8 activity and disrupting tumor progression pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CDK8
Mechanism of Action
CDK8-IN-3 exerts its effects by inhibiting the activity of CDK8. CDK8 is involved in the regulation of gene expression through its role in the Mediator complex, which interacts with RNA polymerase II and various transcription factors. By inhibiting CDK8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
CDK8-IN-3 can be compared with other CDK8 inhibitors and similar compounds, such as:
CDK8-IN-1: Another CDK8 inhibitor with a different chemical structure and potency.
CDK8-IN-2: A compound with similar inhibitory activity but different pharmacokinetic properties.
CDK19-IN-1: An inhibitor targeting CDK19, a closely related kinase with overlapping functions with CDK8.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-2H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26) |
InChI Key |
MYODQBLYOKTZML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CC3=C4C=C(C=CC4=NN3)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


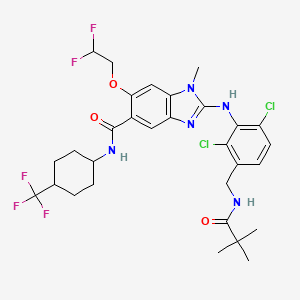

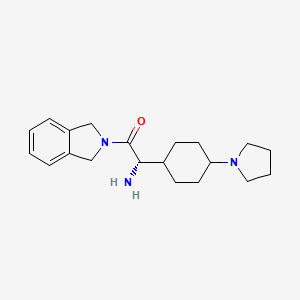
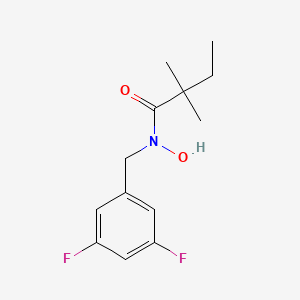

![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)
![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)
![8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B10831013.png)

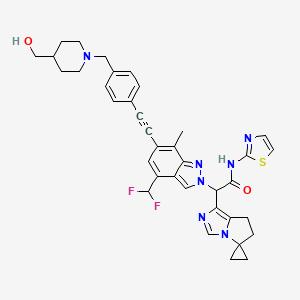
![[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane](/img/structure/B10831043.png)
